molecular formula C8H6ClF2NO B3265526 2-(4-Chlorophenyl)-2,2-difluoroacetamide CAS No. 40626-55-9

2-(4-Chlorophenyl)-2,2-difluoroacetamide

Cat. No.: B3265526
CAS No.: 40626-55-9
M. Wt: 205.59 g/mol
InChI Key: SHLWQHZATMGNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with difluoroacetic acid or its derivatives. One common method includes the following steps:

    Nitration: 4-Chloroaniline is nitrated to form 4-chloro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group, yielding 4-chloro-2-aminophenyl.

    Acylation: The amine is then acylated with difluoroacetic anhydride or difluoroacetyl chloride to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride can facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    Substitution: Products include halogenated derivatives of the original compound.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Major products include carboxylic acids and other oxidized forms.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and difluoroacetamide groups allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroacetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-2,2-difluoroacetamide: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)-2,2-difluoroacetamide: Features a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2,2-difluoroacetamide is unique due to the specific combination of the chlorophenyl and difluoroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLWQHZATMGNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-55-9
Record name 4-Chloro-α,α-difluorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40626-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2,2-difluoroacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2,2-difluoroacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2,2-difluoroacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2,2-difluoroacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2,2-difluoroacetamide
Reactant of Route 6
2-(4-Chlorophenyl)-2,2-difluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.